N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
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Description
N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiallergy Activity
Research into N1-(3,5-dimethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide derivatives has explored their synthesis and evaluation for antiallergy activity. A study by Walsh et al. (1990) synthesized a series of derivatives and evaluated them for antiallergy activity using the passive foot anaphylaxis assay, identifying several compounds with potential antiallergic activity, though no derivative exhibited significant activity at 10 mg/kg in the guinea pig anaphylaxis assay. One analogue demonstrated considerable inhibition of tritiated mepyramine binding to H1 histaminic receptors, suggesting a potential for allergy treatment applications (Walsh et al., 1990).
Fluorescent Logic Gates
Gauci and Magri (2022) designed and synthesized compounds incorporating a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group as fluorescent logic gates. These molecules demonstrate solvent-polarity reconfigurable fluorescent properties, which could be instrumental in probing cellular membranes and protein interfaces. This application suggests the compound's potential in bioimaging and molecular sensors, leveraging the solvent polarity to reconfigure between TRANSFER and AND logic (Gauci & Magri, 2022).
Antimicrobial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its biological activity. The study found the compound exhibited moderate anthelmintic and poor antibacterial activities. Such findings indicate its potential use in developing new antimicrobial agents, highlighting the importance of further research in optimizing the compound's efficacy for medical applications (Sanjeevarayappa et al., 2015).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) discovered a compound with high affinity and oral activity as an h-NK(1) receptor antagonist, featuring excellent solubility in water. This compound demonstrates efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. The study emphasizes the potential of such compounds in treating neuropsychiatric disorders, offering a promising avenue for further clinical development (Harrison et al., 2001).
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-13-17(2)15-19(14-16)25-22(29)21(28)24-7-8-26-9-11-27(12-10-26)20-5-3-18(23)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQINISHRINPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.